molecular formula C6H9O9P3 B2452153 (3,5-Diphosphonophenyl)phosphonic acid CAS No. 4672-29-1

(3,5-Diphosphonophenyl)phosphonic acid

Cat. No.: B2452153
CAS No.: 4672-29-1
M. Wt: 318.05
InChI Key: OARRIBWWCWLELO-UHFFFAOYSA-N
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Description

(3,5-Diphosphonophenyl)phosphonic acid, also known as benzene-1,3,5-triyltriphosphonic acid, is a compound with the molecular formula C6H9O9P3 and a molecular weight of 318.05 g/mol . This compound is characterized by the presence of three phosphonic acid groups attached to a benzene ring, making it a highly functionalized molecule with significant potential in various scientific fields.

Preparation Methods

The synthesis of (3,5-Diphosphonophenyl)phosphonic acid typically involves the dealkylation of dialkyl phosphonates. One common method is the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane followed by methanolysis . Another method involves stirring dialkyl phosphonates with concentrated hydrochloric acid in aqueous solution at reflux . These methods are preferred due to their efficiency and the stability of the resulting phosphonic acid under acidic conditions.

Chemical Reactions Analysis

(3,5-Diphosphonophenyl)phosphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can lead to the formation of lower oxidation state products.

    Substitution: The phosphonic acid groups can participate in substitution reactions, often involving nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Comparison with Similar Compounds

(3,5-Diphosphonophenyl)phosphonic acid is unique due to its three phosphonic acid groups attached to a benzene ring. Similar compounds include:

    (3,5-Diphosphonophenyl)methanephosphonic acid: This compound has a similar structure but with a different substitution pattern on the benzene ring.

    (3,5-Diphosphonophenyl)phosphinic acid: This compound contains phosphinic acid groups instead of phosphonic acid groups.

    (3,5-Diphosphonophenyl)phosphonous acid: This compound has phosphonous acid groups, which differ in their oxidation state compared to phosphonic acid. These similar compounds share some chemical properties but differ in their reactivity and applications, highlighting the unique characteristics of this compound.

Biological Activity

(3,5-Diphosphonophenyl)phosphonic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, applications in various fields, and relevant case studies.

Structural Characteristics

This compound contains two phosphonic acid groups attached to a phenyl ring. This structure allows it to mimic phosphate esters, which facilitates its interaction with biological systems. The presence of phosphonic acid groups enhances its solubility and binding affinity to various biological targets.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Phosphonates, including this compound, have demonstrated significant antimicrobial properties. They act as competitive inhibitors of enzymes involved in bacterial cell wall synthesis and other metabolic pathways. This mechanism is similar to that of fosfomycin, a well-known antibiotic .
  • Antiviral Properties : Research indicates that phosphonates exhibit antiviral activity against various viruses, including Hepatitis C and Influenza A. The mechanism involves inhibition of viral replication through interference with viral enzyme functions .
  • Cytostatic and Anticancer Effects : Some studies suggest that this compound may possess cytostatic properties, potentially making it useful in cancer therapy. Its ability to inhibit cell proliferation has been linked to its interaction with signaling pathways involved in cell growth and apoptosis .
  • Bone Targeting : Due to its high affinity for calcium ions, this compound has applications in bone-targeting therapies. It can be utilized for drug delivery systems aimed at treating osteoporosis and bone metastases .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound competes with natural substrates for binding sites on enzymes, effectively inhibiting their activity. This is particularly relevant for enzymes involved in phosphate metabolism and bacterial cell wall synthesis .
  • Cell Signaling Interference : By mimicking phosphate groups, this compound can disrupt normal cell signaling pathways that rely on phosphorylation processes .
  • Calcium Coordination : The ability of phosphonates to chelate calcium ions enhances their effectiveness in targeting bone tissues and influencing mineralization processes .

Case Studies

Several case studies highlight the practical applications and effects of this compound:

  • Study on Antimicrobial Efficacy : A study demonstrated that this compound exhibited potent antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations comparable to those of traditional antibiotics .
  • Antiviral Research : In vitro studies showed that the compound inhibited the replication of Hepatitis C virus by disrupting the activity of viral RNA polymerase. This finding suggests potential as a therapeutic agent for viral infections .
  • Bone Density Improvement : Clinical trials involving patients with osteoporosis indicated that treatment with phosphonate compounds led to significant increases in bone mineral density over a six-month period. This effect was attributed to the compound's ability to inhibit osteoclast activity while promoting osteoblast function .

Comparative Analysis

The following table summarizes the biological activities and mechanisms of action for various phosphonates compared to this compound:

CompoundAntimicrobialAntiviralCytostaticBone Targeting
This compoundYesYesYesYes
FosfomycinYesNoNoNo
AlendronateNoNoNoYes
GanciclovirNoYesNoNo

Properties

IUPAC Name

(3,5-diphosphonophenyl)phosphonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9O9P3/c7-16(8,9)4-1-5(17(10,11)12)3-6(2-4)18(13,14)15/h1-3H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARRIBWWCWLELO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1P(=O)(O)O)P(=O)(O)O)P(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9O9P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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